Home > Products > Screening Compounds P134741 > hemoglobin Agnana
hemoglobin Agnana - 132978-99-5

hemoglobin Agnana

Catalog Number: EVT-1520107
CAS Number: 132978-99-5
Molecular Formula: C4H5F3O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Hemoglobin Agnana is derived from human blood, specifically from individuals with certain genetic mutations affecting globin chain synthesis. The identification and characterization of this variant typically involve advanced biochemical techniques, including chromatography and electrophoresis.

Classification

Hemoglobin Agnana falls under the category of abnormal hemoglobins. It is classified based on its globin chain composition, which differs from the normal adult hemoglobin (hemoglobin A) that consists of two alpha and two beta chains. Variants like Agnana may arise due to point mutations in the globin genes, leading to altered amino acid sequences.

Synthesis Analysis

Methods

The synthesis of hemoglobin Agnana can be analyzed using several methods:

  1. In Vitro Synthesis: This involves using reticulocytes (immature red blood cells) to synthesize hemoglobin in a controlled laboratory environment. The classical method involves incubating reticulocytes with labeled amino acids to track the synthesis process.
  2. Biochemical Techniques: Techniques such as ion-exchange chromatography and mass spectrometry are employed to purify and characterize the synthesized hemoglobin variants. These methods allow for the identification of specific mutations in the globin genes responsible for the variant's characteristics.
  3. Cell Culture Techniques: Hematopoietic stem cells can be cultured to produce red blood cells that express hemoglobin Agnana, facilitating further study of its properties and functions.

Technical Details

The synthesis process typically requires a precise balance of nutrients and conditions to ensure optimal production of the globin chains. For example, reticulocyte-rich blood samples are treated with specific buffers and incubated at controlled temperatures to promote effective synthesis.

Molecular Structure Analysis

Structure

The molecular structure of hemoglobin Agnana is characterized by alterations in its amino acid sequence compared to normal hemoglobin A. These changes can affect the protein's tertiary structure and its ability to bind oxygen.

Data

The structural analysis can be performed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide detailed information about the arrangement of atoms within the molecule. For instance, variations in the heme pocket can significantly influence oxygen affinity and release characteristics.

Chemical Reactions Analysis

Reactions

Hemoglobin Agnana undergoes various chemical reactions that are critical for its function:

  1. Oxygen Binding: The primary reaction involves the reversible binding of oxygen to the heme group within the hemoglobin structure.
  2. Allosteric Effects: Changes in pH and carbon dioxide concentration can influence the binding affinity of hemoglobin Agnana, similar to other hemoglobins.
  3. Denaturation: Under certain conditions (e.g., extreme pH or temperature), hemoglobin Agnana may denature, leading to loss of function.

Technical Details

Quantitative assays can be performed to measure the rate of oxygen binding and release, providing insights into how structural changes impact these processes.

Mechanism of Action

Process

The mechanism by which hemoglobin Agnana functions involves several key steps:

  1. Oxygen Uptake: In the lungs, hemoglobin Agnana binds oxygen molecules, facilitated by conformational changes in response to oxygen concentration.
  2. Transport: Once bound, hemoglobin transports oxygen through the bloodstream to tissues.
  3. Release: In peripheral tissues, lower oxygen concentrations trigger the release of oxygen from hemoglobin Agnana.

Data

Physical and Chemical Properties Analysis

Physical Properties

Hemoglobin Agnana exhibits distinct physical properties such as solubility and stability under varying conditions (pH, temperature). These properties can influence its behavior in biological systems.

Chemical Properties

Chemical analyses reveal that hemoglobin Agnana retains many characteristics typical of other hemoglobins but may show altered reactivity with ligands due to structural differences.

Relevant data include:

  • Molecular Weight: Similar to standard hemoglobins but may vary slightly due to mutations.
  • Isoelectric Point: Can differ based on amino acid substitutions affecting charge distribution.
Applications

Scientific Uses

Hemoglobin Agnana has significant implications in clinical research:

  1. Diagnostic Tools: Understanding this variant aids in diagnosing related blood disorders.
  2. Therapeutic Research: Insights into its properties contribute to developing treatments for conditions like sickle cell disease.
  3. Biomarker Development: Variants like hemoglobin Agnana can serve as biomarkers for specific genetic conditions or responses to therapies.
Biochemical Foundations of Hemoglobin A1C

Molecular Structure and Glycation Mechanisms

Hemoglobin Variants and Post-Translational Modifications

Hemoglobin (Hb) exists as a tetrameric hemeprotein primarily composed of two α- and two β-subunits (HbA, >95% in adults). Minor variants include HbA2 (α₂δ₂) and fetal HbF (α₂γ₂), which exhibit distinct oxygen affinities. Post-translational modifications occur non-enzymatically, where glucose covalently binds to the N-terminal valine of β-chains, forming HbA1c. This modification alters the protein’s charge and electrophoretic mobility, distinguishing it from non-glycated HbA. Genetic mutations (e.g., HbS in sickle cell anemia) interfere with glycation measurements due to altered hemoglobin kinetics [1] [6] [10].

Table 1: Major Hemoglobin Variants and Glycation Susceptibility

VariantSubunit CompositionRelative AbundanceGlycation Impact
HbAα₂β₂95–98%High susceptibility
HbA2α₂δ₂2–3%Moderate susceptibility
HbFα₂γ₂<1% (adults)Reduced susceptibility
HbSα₂βS₂VariableMeasurement interference

Non-Enzymatic Glycation: Schiff Base Formation and Amadori Rearrangement

Glycation initiates via a nucleophilic reaction between glucose and the β-chain N-terminal amine, forming an unstable Schiff base (aldimine). This intermediate undergoes irreversible Amadori rearrangement to yield stable ketoamine HbA1c. The reaction is first-order relative to glucose concentration, with a rate constant of k = 7.75 × 10⁻⁶ (mM·h)⁻¹. Hyperglycemia accelerates this process due to mass action principles, increasing HbA1c proportionally. The Amadori product’s stability allows HbA1c to serve as a reliable marker of cumulative glycemia [1] [2] [5].

Kinetics of Glycation in Erythrocytes

Glycation kinetics within erythrocytes depend on:

  • Intracellular glucose concentration: Driven by plasma glucose diffusion.
  • RBC age: Older RBCs accumulate more HbA1c due to prolonged glucose exposure.
  • Chemical kinetics: Governed by the reaction rate constant (k). Mathematical models confirm HbA1c accumulation follows:HbA1c(t) = 1 – e^(–k·[glucose]·t),where t = RBC age. Recent studies show 50% of HbA1c forms in the preceding 30 days, 40% during days 31–90, and 10% thereafter [5] [9].

Erythrocyte Lifespan and HbA1c Accumulation Dynamics

The mean erythrocyte lifespan (≈80 ± 11 days) dictates HbA1c’s temporal weighting. RBC survival follows a quadratic function, with clearance occurring via:

  • Senescence-dependent pathways: Removing aged RBCs (max lifespan ≈117 days).
  • Random destruction: Independent of cell age.

Variations in RBC lifespan significantly impact HbA1c interpretation:

  • Shortened lifespan (e.g., hemolysis, sickle cell disease): Falsely lowers HbA1c by reducing glycation time.
  • Prolonged lifespan (e.g., iron deficiency): Elevates HbA1c. Studies demonstrate that a 10-day reduction in RBC lifespan decreases HbA1c by 0.5%–1.0% at identical mean glucose levels. After abrupt glucose lowering, HbA1c decreases exponentially, with 50% of the total change occurring in ≈30 days [3] [6] [9].

Table 2: Impact of RBC Lifespan on HbA1c Interpretation

ConditionRBC Lifespan ChangeHbA1c ArtifactMechanism
Hemolytic anemia↓ (40–60 days)Falsely lowReduced glycation exposure time
Iron deficiency↑ (100–130 days)Falsely highProlonged glycation window
Chronic kidney diseaseVariableUnpredictableAltered erythropoiesis/turnover

Structural and Functional Impact of Glycation on Hemoglobin

Conformational ChangesGlycation induces:

  • Secondary structure loss: Fourier-transform infrared (FTIR) spectroscopy shows a 12% decrease in α-helix content and increased disordered structures in highly glycated Hb (HbA1c ≥9.0%).
  • Tertiary/quaternary disturbances: Altered tryptophan fluorescence indicates modifications near the heme pocket, reducing oxygen-binding affinity.
  • Heme environment disruption: The Soret band (411 nm) shifts and attenuates, confirming distorted heme-globin interactions [4] [8] [10].

Functional Consequences

  • Impaired oxygen delivery: Glycated Hb exhibits a 20%–30% reduced oxygen affinity, worsening tissue hypoxia.
  • Pro-oxidant effects: Glycation generates reactive oxygen species (ROS) via Fenton reactions, oxidizing Fe²⁺ to Fe³⁺ and producing dysfunctional ferryl hemoglobin (Fe⁴⁺).
  • Protein aggregation: HbA1c forms β-sheet-rich amyloid cross-structures under hyperglycemia, promoting vascular endothelial dysfunction [1] [8] [10].

Table 3: Biophysical Techniques for Detecting HbA1c Structural Changes

TechniqueParameter MeasuredGlycation-Induced Change
FTIR spectroscopyAmide I band (1600–1700 cm⁻¹)↓ α-helix; ↑ β-sheet/random coil
UV-Vis spectroscopySoret band (411 nm)Hypochromicity and redshift
Fluorescence spectroscopyTryptophan emission (340 nm)Quenching due to heme environment alteration
Circular dichroismSecondary structureHelicity loss correlated with glycation extent

Pathophysiological ImplicationsAdvanced glycation end products (AGEs) from HbA1c degradation cross-link with vascular proteins, triggering:

  • Endothelial inflammation: Via increased monocyte adhesion molecules.
  • Reduced nitric oxide (NO) bioavailability: Quenching NO’s vasodilatory effects.
  • Atherogenesis: Hb-AGEs permeate subendothelial layers, oxidizing LDL and accelerating plaque formation [1] [8].

Properties

CAS Number

132978-99-5

Product Name

hemoglobin Agnana

Molecular Formula

C4H5F3O3

Synonyms

hemoglobin Agnana

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.